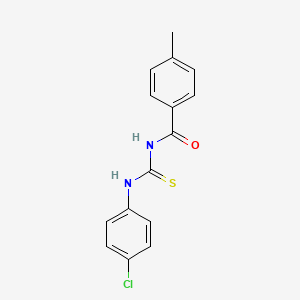

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPUZJLRGKBDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thioureas.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea has been achieved through various methods, typically involving the reaction of appropriate aryl isothiocyanates with substituted benzoyl compounds. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry have been employed to confirm the structure of the compound. For instance, studies have reported the solid-state structure of this thiourea derivative using X-ray crystallography, revealing insights into its molecular geometry and intermolecular interactions .

Medicinal Chemistry Applications

1. Enzyme Inhibition:

Research indicates that this compound exhibits significant inhibitory activity against cholinesterases (AChE and BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. In a comparative study, this compound demonstrated IC50 values that suggest potent inhibition capabilities, making it a candidate for further development as a therapeutic agent .

2. Antimicrobial Properties:

Thiourea derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes or cell membranes, leading to growth inhibition. Studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anticancer Potential:

The compound has also been investigated for its anticancer properties. Preliminary studies involving DNA interaction assays suggest that it may bind to DNA, potentially disrupting cancer cell proliferation. The binding constants observed indicate a strong interaction between the compound and DNA, warranting further exploration in cancer treatment contexts .

Environmental Applications

1. Heavy Metal Sensing:

Recent investigations have highlighted the use of this compound as a sensing probe for toxic heavy metals such as mercury. Its fluorescence properties enable detection at low concentrations, making it valuable for environmental monitoring and remediation efforts. The compound's ability to form complexes with heavy metals enhances its sensitivity in spectrofluorimetric techniques .

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition potential of thiourea derivatives, this compound was tested alongside other similar compounds. It exhibited competitive inhibition against acetylcholinesterase with an IC50 value significantly lower than many tested derivatives, suggesting its potential as a lead compound for developing new anti-Alzheimer drugs .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of various thioureas, including this compound. Results indicated that this compound displayed substantial activity against Staphylococcus aureus and Escherichia coli, outperforming several standard antibiotics in terms of minimum inhibitory concentration (MIC) .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.

Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its antimicrobial and antitumor activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Hydrogen Bonding

Thiourea derivatives exhibit diverse supramolecular architectures depending on substituent electronic and steric effects.

Table 1: Structural Comparison of Selected Thiourea Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., Cl, SO$2$NH$2$) enhance intermolecular interactions, leading to denser packing. For example, the sulfamoyl group in facilitates stronger hydrogen-bonded networks.

- Substituent position : Ortho-substituted derivatives (e.g., 2-Cl in ) exhibit distorted geometries due to steric hindrance, reducing intermolecular contact efficiency compared to para-substituted analogs.

- Halogen interactions : In , the 2,4-dichlorobenzoyl group engages in halogen···π interactions, augmenting crystal stability.

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on thiophene-2-carbonyl thiourea derivatives reveal substituent-dependent electronic properties:

Table 2: HOMO Energies of Thiophene-2-Carbonyl Thiourea Derivatives

| Compound Abbreviation | Substituent (R) | HOMO Energy (eV) |

|---|---|---|

| 1-Cl | 4-Cl-C$6$H$4$ | -0.189106 |

| 5-CH$_3$ | 4-CH$3$-C$6$H$_4$ | -0.181763 |

| 4-OCH$_3$ | 4-OCH$3$-C$6$H$_4$ | -0.181173 |

Insights :

Biological Activity

1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea (CAS No. 133476-67-2) is a thiourea derivative that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a methylbenzoyl group, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClN2OS. The compound exhibits a dihedral angle of approximately 30.46° between the two aromatic ring planes, indicating a certain degree of planarity that may influence its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2OS |

| Molecular Weight | 304.79 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research has indicated that thiourea derivatives, including this compound, exhibit significant enzyme inhibition properties. Studies have shown that these compounds can inhibit cholinesterases, which are critical enzymes in neurotransmission. For instance, related compounds have demonstrated IC50 values ranging from 50 to 60 µg/mL against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Anticancer Potential

The anticancer activity of thiourea derivatives has been explored through various studies. For example, DNA interaction studies using cyclic voltammetry and UV-vis spectroscopy have been conducted on similar compounds, revealing promising drug-DNA binding constants. These studies suggest that the compound may interfere with DNA processes, potentially leading to anticancer effects .

Antimicrobial Activity

Thiourea derivatives are also noted for their antimicrobial properties. Compounds structurally similar to this compound have shown significant inhibition against various bacterial strains, particularly Gram-positive cocci. The minimum inhibitory concentration (MIC) values for some derivatives have ranged from 1.95 to 15.63 µg/mL, indicating strong antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Interaction : The compound may bind to active sites of enzymes like AChE and BChE, inhibiting their activity.

- DNA Binding : It could interact with DNA, disrupting replication or transcription processes.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through various biochemical pathways.

Study on Enzyme Inhibition

In a comparative study of thiourea derivatives, it was found that compounds with similar structures exhibited varying degrees of AChE and BChE inhibition. For instance, the docking scores of these compounds suggested strong interactions with the enzyme active sites, supporting their potential as therapeutic agents against neurodegenerative diseases .

Anticancer Activity Assessment

A study focusing on the anticancer potential of thiourea derivatives highlighted their ability to bind with DNA and inhibit cancer cell proliferation. The results indicated that certain structural modifications could enhance their efficacy as anticancer agents .

Q & A

Q. What is the synthetic route for 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea, and how is its purity optimized?

The compound is typically synthesized via a nucleophilic addition-elimination reaction. A common approach involves reacting 4-chloroaniline with 4-methylbenzoyl isothiocyanate in acetone under reflux conditions. The reaction mixture is stirred for ~1.5 hours, followed by precipitation in acidified water (pH 4) and recrystallization from methanol-dichloromethane (1:10 v/v) to achieve >75% yield. Purity is confirmed via melting point analysis (264°C) and IR spectroscopy, which detects characteristic bands such as ν(N–H) at 3280–3200 cm⁻¹ and ν(C=S) at 1360–1340 cm⁻¹ .

Q. What spectroscopic techniques are critical for characterizing this thiourea derivative?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N–H, C=S, C=O).

- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry and hydrogen-bonding networks. For example, the triclinic crystal system (space group P1) with unit cell parameters a = 7.1565 Å, b = 11.394 Å, and c = 14.332 Å has been reported .

- NMR : Though not explicitly detailed in the evidence, ¹H/¹³C NMR would resolve aromatic and thiourea proton environments.

Q. What structural features influence the compound’s crystallographic behavior?

The molecule adopts a planar conformation due to intramolecular N–H⋯O hydrogen bonding between the thiourea N–H and carbonyl oxygen. This planarity is stabilized by resonance within the thiourea moiety. Intermolecular N–H⋯S hydrogen bonds further stabilize the crystal lattice, forming dimers . Dihedral angles between aromatic rings (e.g., 9.35° in analogues) highlight subtle conformational flexibility .

Q. How is the compound’s thermal stability assessed?

Melting point analysis (264–476.6 K) and thermogravimetric analysis (TGA) are standard. High melting points correlate with strong intermolecular hydrogen bonding and aromatic stacking .

Q. What solvents are suitable for recrystallization?

Ethanol, methanol-dichloromethane mixtures, and acetone are effective. Solvent choice impacts crystal morphology and purity, as seen in yields >75% using methanol-dichloromethane .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this thiourea derivative?

Challenges include:

- Disorder in aromatic rings : Addressed using SHELXTL refinement with restraints on bond lengths/angles .

- Hydrogen atom placement : Mixed independent/constrained refinement is applied, with isotropic displacement parameters for non-H atoms .

- Data-to-parameter ratio : Optimal refinement requires ≥15:1 ratios, as achieved in studies with 4472 independent reflections and Rint = 0.053 .

Q. How do computational methods complement experimental data in analyzing this compound?

Density functional theory (DFT) calculates bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Experimental SCXRD data (e.g., C–S bond length = 1.67 Å) align with computed values, validating the molecule’s resonance-stabilized structure. Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .

Q. What intermolecular interactions dominate the solid-state packing?

SCXRD reveals:

- N–H⋯S hydrogen bonds : Link molecules into centrosymmetric dimers (N⋯S distance = 3.35 Å).

- C–H⋯π interactions : Stabilize layer stacking, with centroid distances of 3.7–3.9 Å .

- Halogen interactions : Chlorine atoms participate in C–Cl⋯π contacts (3.4 Å), though not primary drivers of packing .

Q. How does structural modification impact biological activity in related thiourea derivatives?

While direct data on this compound is limited, analogues show:

- Antifungal activity : Linked to electron-withdrawing substituents (e.g., Cl) enhancing membrane penetration.

- Enzyme inhibition : Thiourea moieties in IDO1 inhibitors form sulfur-aromatic interactions with residues like Phe163/Phe226, as seen in cocrystal studies .

- Metal coordination : N,S-donor sites bind transition metals (e.g., Ni²⁺, Cu²⁺), relevant for catalytic or antimicrobial applications .

Q. How are data contradictions in crystallographic parameters resolved?

Discrepancies in unit cell parameters or hydrogen-bond geometry are addressed by:

- Cross-validation : Using multiple datasets (e.g., Rfactor < 0.065, wRfactor < 0.143) .

- Software tools : SHELXPRO and PLATON validate symmetry and hydrogen-bond patterns .

- Deposition in databases : Structures are archived in the Cambridge Structural Database (CSD) for peer benchmarking .

Methodological Notes

- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXS for solution) with MoKα radiation (λ = 0.71073 Å). Apply TWINABS for absorption correction .

- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Spectroscopy : Assign IR bands using comparison with CSD entries (e.g., ν(C=N) at 1600–1590 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.